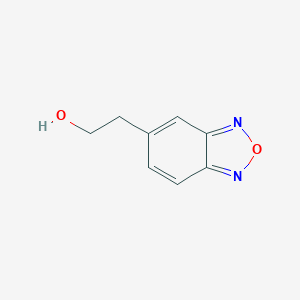

5-(2-Hydroxyethyl)benzofurazan

Description

5-(2-Hydroxyethyl)benzofurazan is a benzofurazan derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position of the fused benzofurazan ring system. Benzofurazans (benzofurazan N-oxides) are heterocyclic compounds with a fused benzene and furazan (1,2,5-oxadiazole) ring, known for their diverse pharmacological and industrial applications, including antiviral, antibacterial, and fluorescence properties .

Synthesis: The compound is synthesized via N-alkylation of 5-substituted pyrimidine derivatives. Method A, which involves activating the N-anionic form of the precursor, is more efficient than silylation-based approaches (Method B) . Key intermediates include 5-(2-acetoxyethyl)pyrimidin-2,4-dione, which undergoes deprotection to yield the hydroxyethyl-substituted product .

Properties

CAS No. |

136080-71-2 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-(2,1,3-benzoxadiazol-5-yl)ethanol |

InChI |

InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2 |

InChI Key |

KMVJWUAQQDKTAX-UHFFFAOYSA-N |

SMILES |

C1=CC2=NON=C2C=C1CCO |

Canonical SMILES |

C1=CC2=NON=C2C=C1CCO |

Synonyms |

2,1,3-Benzoxadiazole-5-ethanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Electronic Effects :

- The hydroxyethyl group in this compound is electron-donating (Hammett σ < 0), enhancing nucleophilicity and solubility compared to electron-withdrawing groups like bromoethyl (σ > 0) in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran . This difference impacts reactivity in S-conjugation reactions (e.g., peptide coupling) and pharmacokinetics .

- Halogenated analogs (e.g., 5-bromo derivatives) exhibit reduced solubility but improved membrane permeability, critical for antiviral activity .

Positional Effects: Substituents at C5 (e.g., hydroxyethyl) favor interactions with biological targets via hydrogen bonding, as seen in anti-influenza compounds . In contrast, C4-substituted benzofurazans (e.g., -CN) may sterically hinder binding to viral proteins. Quinoxaline dioxides derived from benzofuroxans require specific substituent patterns (e.g., electron-donating groups) for antibacterial efficacy .

Synthetic Efficiency: Zeolite-catalyzed reactions for quinoxaline dioxides yield higher regioselectivity compared to traditional silica gel methods . N-Anionic alkylation (Method A) outperforms silylation (Method B) for introducing hydroxyethyl groups, with yields >70% .

Physicochemical Properties

- Solubility : The hydroxyethyl group increases aqueous solubility (logP ~1.2) compared to bromoethyl (logP ~2.8) or methoxy (logP ~2.5) analogs, making it suitable for hydrophilic formulations .

- Stability : Bromoethyl derivatives are prone to hydrolysis under basic conditions, whereas hydroxyethyl analogs are stable in physiological pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.